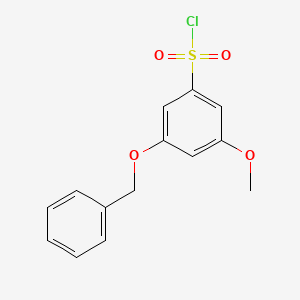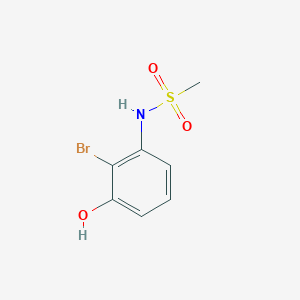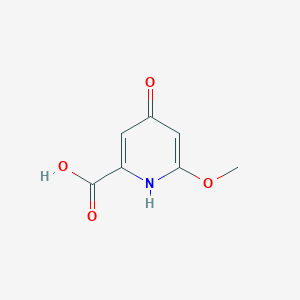
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with an aminoethyl group, an iodine atom, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds via a Michael addition followed by cyclization to form the pyridine ring. The specific conditions for this synthesis typically involve the use of ammonium acetate and mild reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the availability of starting materials and the scalability of the reaction are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines or amides, while substitution of the iodine atom can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-aminoethyl)-6-chloropyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to its halogen-substituted analogs. The iodine atom’s larger size and polarizability contribute to stronger interactions with molecular targets, making this compound particularly valuable in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C9H11IN2O2 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)7-4-6(2-3-11)5-8(10)12-7/h4-5H,2-3,11H2,1H3 |
Clave InChI |
YVECZZFYCRKUTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)CCN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)

![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)







![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

